![molecular formula C17H17N3O3S B320913 2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE](/img/structure/B320913.png)
2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE is a complex organic compound with the molecular formula C17H17N3O3S and a molecular weight of 343.4 g/mol This compound is known for its unique chemical structure, which includes a phenoxyacetamide group and a hydrazino carbothioyl linkage
Preparation Methods
The synthesis of 2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of 2-methylbenzoyl hydrazine: This is achieved by reacting 2-methylbenzoyl chloride with hydrazine hydrate under controlled conditions.
Synthesis of the carbothioyl intermediate: The 2-methylbenzoyl hydrazine is then reacted with carbon disulfide to form the corresponding carbothioyl derivative.
Coupling with phenoxyacetic acid: Finally, the carbothioyl intermediate is coupled with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazino carbothioyl linkage allows it to form stable complexes with metal ions or proteins, potentially inhibiting their activity. The phenoxyacetamide group may also play a role in binding to specific sites on target molecules, thereby modulating their function.
Comparison with Similar Compounds
2-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE can be compared with other similar compounds, such as:
N-{[2-(2-methylbenzoyl)hydrazino]carbothioyl}-2-phenylacetamide: This compound has a phenyl group instead of a phenoxy group, which may affect its reactivity and binding properties.
N-{[2-(2-methylbenzoyl)hydrazino]carbothioyl}-2-methoxyacetamide: The presence of a methoxy group instead of a phenoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[[(2-methylbenzoyl)amino]carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12-7-5-6-10-14(12)16(22)19-20-17(24)18-15(21)11-23-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,19,22)(H2,18,20,21,24) |
InChI Key |
DDEZSCOGXYTSKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B320830.png)
![N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide](/img/structure/B320833.png)
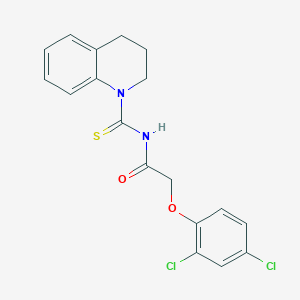
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-nitrobenzamide](/img/structure/B320836.png)
![N-{2-nitrobenzoyl}-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320837.png)
![N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320840.png)
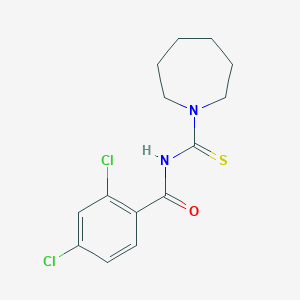

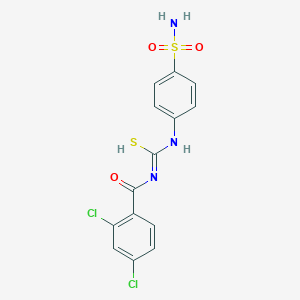
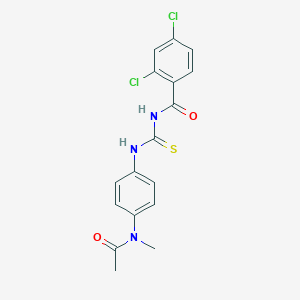
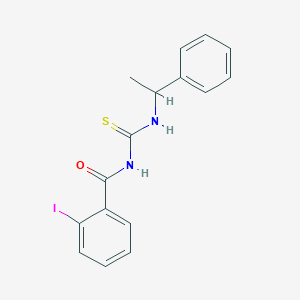
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2,4-dichlorobenzamide](/img/structure/B320848.png)
![4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B320849.png)
![N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B320853.png)
